molecular formula C12H8Br2 B14310206 2,3-Dibromobiphenyl CAS No. 27479-65-8

2,3-Dibromobiphenyl

Cat. No.: B14310206
CAS No.: 27479-65-8
M. Wt: 312.00 g/mol
InChI Key: ODVMOIOUMCXTPS-UHFFFAOYSA-N
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Description

2,3-Dibromobiphenyl (CAS 49602-90-6) is a polybrominated biphenyl (PBB) with the molecular formula C₁₂H₈Br₂ and a molecular weight of 312.00 g/mol . Structurally, it consists of two benzene rings linked by a single bond, with bromine atoms substituted at the 2- and 3-positions of the biphenyl framework . Historically, it was used as a flame retardant in plastics, textiles, and electronics due to its ability to inhibit combustion . However, its production and use have been restricted globally due to its persistence in the environment, bioaccumulation in lipid-rich tissues (e.g., liver, adipose), and classification as a Group 2A carcinogen (probably carcinogenic to humans) by the International Agency for Research on Cancer (IARC) . Toxicity mechanisms include activation of the aryl hydrocarbon receptor (AhR), leading to oxidative stress, endocrine disruption, and organ damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27479-65-8

Molecular Formula

C12H8Br2

Molecular Weight

312.00 g/mol

IUPAC Name

1,2-dibromo-3-phenylbenzene

InChI

InChI=1S/C12H8Br2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H

InChI Key

ODVMOIOUMCXTPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromobiphenyl typically involves the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst. The reaction is carried out in a solvent such as benzene or carbon tetrachloride, and the bromination occurs at the 2 and 3 positions of the biphenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the amount of bromine used .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dibromobiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dibromobiphenyl involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions and regulates the expression of genes involved in xenobiotic metabolism. The activation of this receptor by this compound can lead to the induction of phase I and phase II xenobiotic metabolizing enzymes, which play a role in the detoxification and elimination of foreign compounds from the body .

Comparison with Similar Compounds

Structural Isomerism and Nomenclature

Dibromobiphenyls comprise 12 possible structural isomers, differentiated by bromine substitution patterns. Key isomers include:

  • 2,2'-Dibromobiphenyl (CAS 13029-09-9)
  • 2,4-Dibromobiphenyl (CAS 53592-10-2)
  • 2,5-Dibromobiphenyl (CAS 57422-77-2)
  • 4,4'-Dibromobiphenyl (CAS 92-86-4)

These isomers share the molecular formula C₁₂H₈Br₂ but exhibit distinct physicochemical and toxicological profiles due to variations in bromine positioning .

Physicochemical Properties

Property 2,3-Dibromobiphenyl 2,2'-Dibromobiphenyl 4,4'-Dibromobiphenyl
Melting Point (°C) Not reported 80 167–170
Boiling Point (°C) Not reported 355–360 >300 (decomposes)
Solubility Lipophilic Slight in hot alcohol Insoluble in water
Molecular Weight (g/mol) 312.00 312.00 312.00

Key Observations :

  • 4,4'-Dibromobiphenyl has a higher melting point than other isomers due to symmetrical substitution, enabling tighter crystal packing .
  • All isomers exhibit low water solubility and high lipid affinity, contributing to bioaccumulation .

Toxicity and Environmental Impact

Parameter This compound 2,2'-Dibromobiphenyl 4,4'-Dibromobiphenyl
IARC Classification Group 2A Not classified Not classified
Acute Oral LD₅₀ (mg/kg) 0.01 (minimal risk level) Not reported Not reported
Environmental Persistence High (resists degradation) Moderate High

Key Observations :

  • This compound is uniquely classified as a probable human carcinogen, linked to liver and thyroid damage in animal studies .
  • 4,4'-Dibromobiphenyl is frequently detected in environmental samples due to historical industrial use, though its acute toxicity is less well-characterized .

Regulatory Status

  • This compound : Banned under the Stockholm Convention on Persistent Organic Pollutants (POPs) and restricted in automotive and electronics manufacturing (e.g., Toyota’s TMR SAS0126n standard) .

Analytical Methods and Detection

Gas chromatography (GC) coupled with mass spectrometry is the gold standard for detecting dibromobiphenyl isomers in environmental and biological samples . For example, 2,2'-Dibromobiphenyl and 4,4'-Dibromobiphenyl were identified in halogenated pollutant mixtures using GC fractionation with carrier solvent infusion .

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